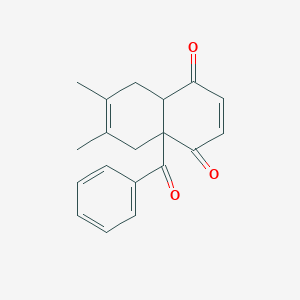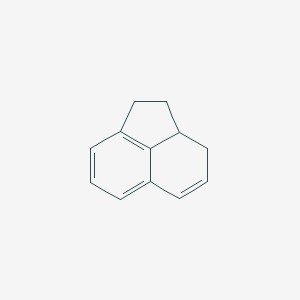
1,2,2A,3-Tetrahydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2A,3-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₄ It is a derivative of acenaphthylene, characterized by the addition of hydrogen atoms to the aromatic ring system, resulting in a partially saturated structure
準備方法
Synthetic Routes and Reaction Conditions
1,2,2A,3-Tetrahydroacenaphthylene can be synthesized through hydrogenation of acenaphthylene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include:
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
1,2,2A,3-Tetrahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form acenaphthenequinone.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as Pd/C.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives of this compound
科学的研究の応用
1,2,2A,3-Tetrahydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,2A,3-Tetrahydroacenaphthylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger or inhibit signaling cascades.
類似化合物との比較
Similar Compounds
Acenaphthylene: The parent compound, fully aromatic without hydrogenation.
Acenaphthene: A fully saturated derivative of acenaphthylene.
1,2,3,4-Tetrahydroacenaphthylene: Another partially hydrogenated derivative with different hydrogenation pattern.
Uniqueness
1,2,2A,3-Tetrahydroacenaphthylene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where partial saturation is desired.
特性
CAS番号 |
111763-49-6 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
1,2,3,3a-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-5,11H,6-8H2 |
InChIキー |
ZTJLTWWDFIPOKA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C1CC=CC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
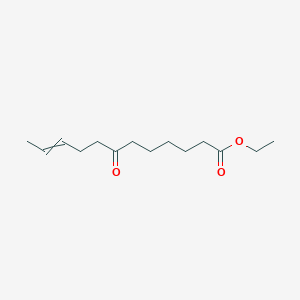
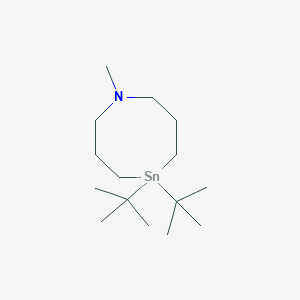
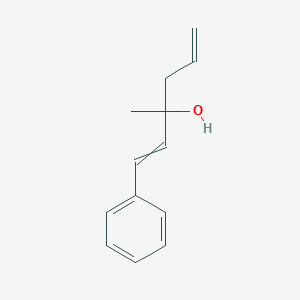
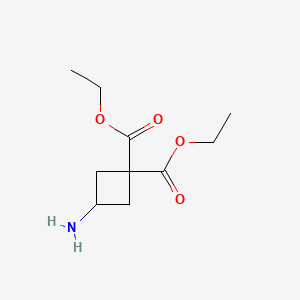
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
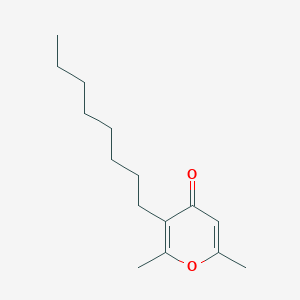
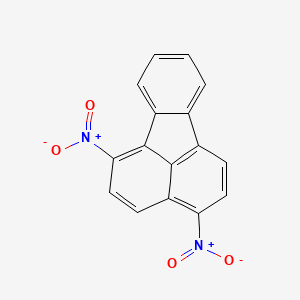
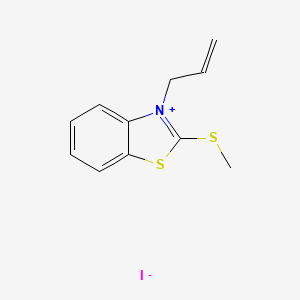
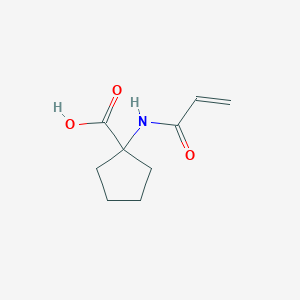
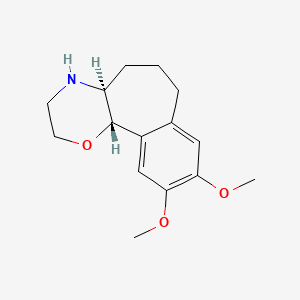

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
